molecular formula C9H9Cl2NO2 B2987385 (2S)-5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride CAS No. 2418595-98-7

(2S)-5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride

Cat. No.: B2987385
CAS No.: 2418595-98-7
M. Wt: 234.08
InChI Key: BYKPWTMONIIYRW-QRPNPIFTSA-N
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Description

(2S)-5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid; hydrochloride is a chiral indole derivative characterized by a partially saturated indole ring (2,3-dihydro-1H-indole) with a chlorine substituent at the 5-position and a carboxylic acid group at the 2-position. The hydrochloride salt enhances its stability and solubility in polar solvents. Its molecular formula is C₈H₁₂ClNO₂, with a molecular weight of 189.64 g/mol .

Properties

IUPAC Name

(2S)-5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2.ClH/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13;/h1-3,8,11H,4H2,(H,12,13);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKPWTMONIIYRW-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C1C=C(C=C2)Cl)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2=C1C=C(C=C2)Cl)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride typically involves the following steps:

  • Starting Material: The synthesis often begins with tryptophan or its derivatives as the starting material.

  • Chlorination: The indole ring is chlorinated at the 5-position using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

  • Reduction: The indole ring is reduced to form the dihydroindole structure using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Carboxylation: The carboxylic acid group is introduced using reagents like carbon dioxide (CO2) under pressure in the presence of a base.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the carboxylic acid with hydrochloric acid (HCl).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (2S)-5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.

  • Reduction: The compound can be reduced to form simpler indole derivatives.

  • Substitution: The chlorine atom at the 5-position can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are common methods.

Major Products Formed:

  • Oxidation: Indole-2-carboxylic acid derivatives.

  • Reduction: Dihydroindole derivatives.

  • Substitution: Substituted indole derivatives with different functional groups.

Scientific Research Applications

(2S)-5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in organic synthesis.

  • Biology: Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: This compound and its derivatives are studied for their potential therapeutic effects in treating various diseases.

  • Industry: It is used in the development of new drugs and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (2S)-5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the derivative and its application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substitution Variations

Ethyl Indole-2-carboxylate (Compound 14)
  • Structure : Features an ester group (-COOEt) at the 2-position instead of a carboxylic acid. The 5-position lacks a chlorine substituent.
  • Synthesis: Prepared via hydrolysis of ethyl ester intermediates using NaOH in methanol/water, indicating lower stability under basic conditions compared to the hydrochloride form of the target compound .
  • Applications : Ester derivatives are often used as intermediates for prodrugs due to their lipophilicity.
5-Methoxyindole-2-carboxylic Acid Derivatives
  • Structure : Contains a methoxy (-OCH₃) group at the 5-position instead of chlorine.
Methyl Isoindoline-5-carboxylate Hydrochloride
  • Structure : Isoindoline (benzannulated five-membered ring) instead of dihydroindole. The methyl ester at the 5-carboxyl position contrasts with the 2-carboxylic acid in the target compound.
  • Applications : Isoindoline derivatives are explored for CNS-targeted drugs, whereas dihydroindoles are more common in protease inhibitors .

Positional Isomers and Ring Saturation

Indole-5-carboxylic Acid and Derivatives
  • Structure : Carboxylic acid at the 5-position (vs. 2-position in the target compound).
  • Properties : Positional isomerism affects hydrogen-bonding capacity and acidity (pKa differences). For example, indole-5-carboxylic acid (CAS 1670-81-1) has a higher melting point (208–210°C) than the target compound, suggesting stronger intermolecular forces .
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
  • Structure : Chlorine at the 7-position and a methyl group at the 3-position. The fully aromatic indole ring lacks saturation.
  • Biological Relevance : The methyl group may enhance hydrophobic interactions in enzyme binding, while the unsaturated ring increases planarity for π-π stacking .

Functional Group Replacements

2,3-Dihydro-1H-indole-5-sulfonamide Hydrochloride
  • Structure : Sulfonamide (-SO₂NH₂) at the 5-position instead of chlorine.
  • Applications : Sulfonamides are common in carbonic anhydrase inhibitors (e.g., acetazolamide), whereas carboxylic acids are prevalent in NSAIDs or receptor agonists .
5-Chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride
  • Structure : Indene (fully unsaturated bicyclic system) instead of dihydroindole. The primary amine (-NH₂) replaces the carboxylic acid.
  • Chemical Behavior : The amine group enables salt formation and participation in nucleophilic reactions, contrasting with the acidic properties of the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Applications
(2S)-5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid; hydrochloride C₈H₁₂ClNO₂ 189.64 5-Cl, 2-COOH Carboxylic acid, hydrochloride Pharmaceutical intermediates
Ethyl Indole-2-carboxylate C₁₁H₁₁NO₂ 189.21 2-COOEt Ester Prodrug synthesis
5-Methoxyindole-2-carboxylic Acid C₁₀H₉NO₃ 191.18 5-OCH₃, 2-COOH Carboxylic acid Antimicrobial agents
Methyl Isoindoline-5-carboxylate Hydrochloride C₁₀H₁₂ClNO₂ 213.66 5-COOCH₃ Ester, hydrochloride CNS drug candidates
2,3-Dihydro-1H-indole-5-sulfonamide Hydrochloride C₈H₁₁ClN₂O₂S 234.71 5-SO₂NH₂ Sulfonamide, hydrochloride Enzyme inhibitors

Biological Activity

(2S)-5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a variety of research findings.

  • IUPAC Name : (2S)-5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride
  • Molecular Formula : C10H9ClN2O2·HCl
  • Molecular Weight : 232.1 g/mol
  • CAS Number : 144172-24-7

Research indicates that this compound exhibits several mechanisms of action:

  • Apoptosis Induction : Studies have shown that derivatives of indole-2-carboxylic acids can induce apoptosis in cancer cells. For instance, a related compound was found to arrest T47D breast cancer cells in the G(2)/M phase and activate caspases, leading to programmed cell death .
  • Tubulin Polymerization Inhibition : The compound's analogs have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cell division. This mechanism is believed to underlie its anticancer properties .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial effects against various bacterial strains, indicating potential use in treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Tested Against Mechanism/Effect Reference
Apoptosis InductionT47D Breast Cancer CellsArrests cell cycle in G(2)/M phase
Tubulin InhibitionVarious Cancer Cell LinesInhibits polymerization
Antimicrobial ActivityE. coli, Bacillus mycoidesExhibits significant antimicrobial effects
CytotoxicityMultiple Cancer Cell LinesInduces cell death via caspase activation

Case Study 1: Anticancer Properties

A study focused on the structure-activity relationship (SAR) of indole derivatives revealed that modifications at the 3-position significantly enhance apoptotic activity. The compound (2S)-5-chloro-3-methyl-indole derivatives were particularly effective, with some achieving an EC50 value of 0.1 µM in inducing apoptosis in T47D cells .

Case Study 2: Antimicrobial Effects

Another investigation highlighted the antibacterial properties of related indole compounds against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for various strains, suggesting promising applications in antimicrobial therapy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S)-5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride?

  • Methodological Answer : Synthesis can be optimized using orthogonal experiments to evaluate variables such as solvent polarity, reaction temperature, and acid-base catalysts. For example, N,N-dimethylacetamide (DMAc) at 90°C with NaOH as a base has been effective for analogous indole derivatives, achieving yields >70% . Ring-closure reactions using dichloromethane or dichloroacetyl chloride as precursors may also be adapted, with stoichiometric ratios adjusted via iterative testing .

Q. How can the absolute stereochemistry of the (2S) configuration be confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining absolute configuration. The chiral center and hydrogen bonding patterns can be resolved via high-resolution data (e.g., R-factor < 0.05) . Polarimetry or chiral HPLC with a cellulose-based column can supplement crystallographic data for enantiomeric purity validation .

Q. What safety precautions are critical when handling this hydrochloride salt?

  • Methodological Answer : Follow GHS/CLP guidelines (Regulation EC 1272/2008):

  • Use PPE (gloves, goggles) to avoid skin/eye contact (P262).
  • Work in a fume hood to prevent inhalation of aerosols (P261).
  • Store in airtight containers at controlled room temperature, as hydrochloride salts are hygroscopic and may degrade under humidity .

Q. Which analytical techniques are suitable for purity assessment?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA). Purity thresholds ≥95% are typical for research-grade material .
  • NMR : ¹H/¹³C NMR in DMSO-d6 can identify impurities (e.g., residual solvents or diastereomers). Integration of aromatic protons (δ 6.8–7.5 ppm) and the carboxylic acid proton (δ ~12 ppm) is critical .

Advanced Research Questions

Q. How does the 5-chloro substituent influence the compound’s conformational stability?

  • Methodological Answer : Computational modeling (e.g., MOE or Gaussian) can analyze steric and electronic effects. Chlorine’s electronegativity increases the indole ring’s planarity, reducing rotational freedom. Molecular dynamics simulations (10 ns trajectories) in explicit solvent (e.g., water) show chloro-substituted indoles have a 15% lower RMSD compared to non-halogenated analogs, enhancing rigidity .

Q. What strategies resolve contradictions in synthetic yields during scale-up?

  • Methodological Answer : Use design of experiments (DoE) to identify critical parameters. For example, if yields drop from 72% (lab scale) to 50% (pilot scale), evaluate:

  • Mixing efficiency : Switch from magnetic stirring to mechanical agitation.
  • Heat transfer : Optimize reflux condenser flow rates to maintain 90°C uniformly.
  • Purification : Replace column chromatography with recrystallization (ethanol/water) to reduce losses .

Q. How can molecular docking predict this compound’s interaction with biological targets?

  • Methodological Answer : Dock the compound into protein active sites (e.g., serotonin receptors) using AutoDock Vina. Parameterize the chlorine atom with partial charges from DFT calculations (B3LYP/6-31G*). Binding affinity (ΔG) and hydrogen-bonding interactions (e.g., with Asp155 or Tyr358 residues) can prioritize targets for in vitro assays .

Q. What crystallographic challenges arise when resolving hydrogen atoms in this structure?

  • Methodological Answer : High-resolution data (<0.8 Å) are required to locate hydrogen atoms. SHELXL’s HFIX command can refine H positions using Fourier difference maps. For the carboxylic acid group, assign isotropic displacement parameters (Uiso) 1.2× the attached carbon’s Ueq. Twinning or disorder in the dihydroindole ring may require TWIN/BASF corrections .

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